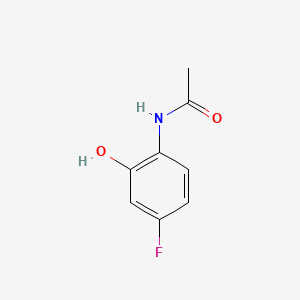
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. The presence of the propylsulfanyl group and the carbaldehyde functional group in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(propylthio)quinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. This method is particularly useful for synthesizing quinoline derivatives with various substituents.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also gaining popularity in the industrial production of quinoline derivatives.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
Oxidation: 8-Methyl-2-(propylsulfanyl)quinoline-3-carboxylic acid.
Reduction: 8-Methyl-2-(propylsulfanyl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a valuable intermediate for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound can be used as a starting material for the synthesis of biologically active molecules.
Medicine: Quinoline derivatives have been studied for their potential use as antimalarial, anti-inflammatory, and anticancer agents. This compound can be used in the development of new therapeutic agents.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and agrochemicals. This compound can be used as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The propylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro substituent instead of a propylsulfanyl group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a methyl group.
Quinoline-3-carbaldehyde: Lacks the methyl and propylsulfanyl substituents.
Uniqueness
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is unique due to the presence of both the propylsulfanyl and carbaldehyde functional groups
Propiedades
Número CAS |
920494-64-0 |
|---|---|
Fórmula molecular |
C14H15NOS |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
8-methyl-2-propylsulfanylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C14H15NOS/c1-3-7-17-14-12(9-16)8-11-6-4-5-10(2)13(11)15-14/h4-6,8-9H,3,7H2,1-2H3 |
Clave InChI |
FPOYGUNTAVOBNR-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC2=C(C=CC=C2C=C1C=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Azabicyclo[2.2.2]oct-2-ene, 3-(5-pyrimidinyl)-](/img/structure/B8668649.png)












![tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B8668755.png)
